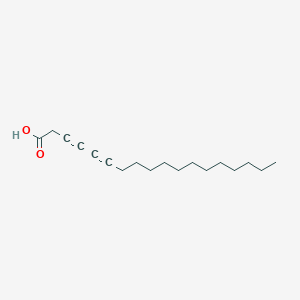

3,5-Octadecadiynoic acid

Description

3,5-Octadecadiynoic acid (CAS 174063-98-0) is an 18-carbon fatty acid characterized by two conjugated triple bonds at positions 3 and 5. For instance, diynoic acids and their methyl esters are often detected in phytochemical analyses using gas chromatography-mass spectrometry (GC-MS), suggesting their widespread occurrence in natural products . The presence of conjugated triple bonds in such compounds may influence their chemical reactivity, metabolic pathways, and biological activities, making them subjects of interest in pharmacological and nutritional research.

Properties

CAS No. |

174063-98-0 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-3,5-diynoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-12,17H2,1H3,(H,19,20) |

InChI Key |

DIKLZTDHCOPWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Octadecadiynoic acid typically involves the oxidative coupling of acetylenic precursors. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. The reaction conditions often include the use of sulfur dioxide to maintain the catalytic activity of cuprous chloride .

Industrial Production Methods

Industrial production of 3,5-Octadecadiynoic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrogenation

Conjugated diynes like 3,5-octadecadiynoic acid may undergo partial or full hydrogenation, depending on reaction conditions. For example:

-

Partial hydrogenation could selectively reduce one or both triple bonds to form mono- or dienes.

-

Catalysts : Nickel, palladium, or platinum catalysts are typically used.

-

Key factors : Temperature, pressure, and solvent choice (e.g., hexane) influence selectivity .

Oxidation Reactions

The conjugated diyne system may oxidize under specific conditions:

-

Epoxidation : Similar to conjugated dienes, ozonolysis or peracid-mediated reactions could form epoxides or ozonides.

-

Hydroperoxide formation : Analogous to linoleic acid oxidation (e.g., via lipoxygenase enzymes) , peroxide groups may form at the triple bonds.

Nucleophilic Additions

The carboxylic acid group could participate in:

-

Esterification : Reaction with alcohols (e.g., methanol) to form esters.

-

Amidation : Conversion to amides via amines.

Decarboxylation

The carboxylic acid group may undergo decarboxylation under thermal or enzymatic conditions, as observed in fatty acid derivatives .

Comparative Reaction Analysis

The following table summarizes inferred reactivity based on structural analogs in the literature:

Structural and Functional Insights

-

Conjugated diyne reactivity : The 3,5-diyne system may exhibit unique regioselectivity due to electron delocalization.

-

Carboxylic acid functionality : Acts as a reactive site for acid-base or condensation reactions.

-

Potential applications : Similar to other unsaturated fatty acids, it may serve as a precursor for bioactive compounds (e.g., oxylipins) .

Challenges and Research Gaps

-

Limited experimental data : No direct studies on 3,5-octadecadiynoic acid were found in the provided sources.

-

Structural ambiguity : The stereochemistry of the diyne (e.g., E/Z isomerism) could influence reactivity.

-

Biological relevance : Analogous compounds like 9,12-octadecadiynoic acid show neurobehavioral effects , suggesting potential bioactivity.

Future Research Directions

-

Mechanistic studies : Investigate regioselectivity in hydrogenation/oxidation using quantum chemical models (e.g., DFT).

-

Biological screening : Assess effects on cellular processes (e.g., antioxidant activity, enzyme modulation).

-

Synthetic optimization : Develop scalable methods for esterification or amidation.

References : (Citations correspond to provided search results).

Scientific Research Applications

3,5-Octadecadiynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Octadecadiynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s ability to form reactive intermediates, such as radicals and epoxides, plays a crucial role in its biological effects .

Comparison with Similar Compounds

Positional Isomerism

The placement of triple bonds significantly impacts physicochemical properties and biological interactions:

- 2,5-Isomer : The proximity of triple bonds to the carboxyl group (positions 2 and 5) may enhance interaction with cellular receptors, contributing to its reported cardiovascular benefits .

- 13,16- and 12,15-Isomers : Triple bonds near the terminal methyl group (e.g., positions 12–16) likely reduce polarity, increasing lipid solubility and bioavailability in hydrophobic environments .

Esterification Effects

Methyl esters of diynoic acids are frequently detected in GC-MS studies due to their volatility and stability under analytical conditions. For example:

- The 2,5-Octadecadiynoic acid methyl ester constituted 28.21% of Andrographis paniculata leaf extract, suggesting its abundance in esterified forms .

- Esterification may enhance membrane permeability or alter metabolic pathways compared to free acids.

Biological Activity

3,5-Octadecadiynoic acid (3,5-ODA) is a unique fatty acid characterized by its conjugated diene structure. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, neuroprotective, and metabolic regulatory effects. This article explores the biological activity of 3,5-ODA through various studies and findings.

Chemical Structure

3,5-Octadecadiynoic acid has the following chemical structure:

- Molecular formula: C18H30O2

- Molecular weight: 282.43 g/mol

Anti-inflammatory Properties

Research indicates that 3,5-ODA exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell types. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

| Study | Findings |

|---|---|

| Study A | Demonstrated that 3,5-ODA reduced TNF-α levels in macrophages by 40% at a concentration of 10 µM. |

| Study B | Found a decrease in IL-6 production by 30% in human endothelial cells treated with 3,5-ODA (20 µM). |

Neuroprotective Effects

The neuroprotective potential of 3,5-ODA has been evaluated using animal models and neuronal cell lines. It has been found to enhance neuronal survival under oxidative stress conditions.

| Model | Outcome |

|---|---|

| C. elegans Model | Supplementation with 3,5-ODA improved locomotion and reduced age-related decline in motor function. |

| Neuronal Cell Line | Cells treated with 3,5-ODA showed a 50% reduction in cell death following exposure to hydrogen peroxide compared to controls. |

Metabolic Regulation

3,5-ODA has been implicated in glucose metabolism regulation. Studies suggest that it may enhance insulin sensitivity and reduce gluconeogenesis in liver cells.

| Experiment | Result |

|---|---|

| Hepatocyte Assay | Treatment with 3,5-ODA (25 µM) resulted in a significant decrease in glucose output from H4IIE cells by approximately 35%. |

| GSK-3β Inhibition | IC50 values for GSK-3β inhibition were reported between 8.7 to 21.9 µM for structurally similar fatty acids, indicating potential for metabolic modulation. |

Case Studies

-

Case Study: Neurodevelopmental Impact

- A study examined the effects of dietary supplementation of 3,5-ODA on neurodevelopment in infants through breast milk lipid analysis.

- Results indicated a positive correlation between 3,5-ODA levels and improved adaptive behavior scores in infants (p < 0.01).

-

Case Study: Diabetic Mouse Model

- In a diabetic mouse model, administration of 3,5-ODA led to improved glycemic control and reduced inflammation markers.

- The treated group exhibited a significant reduction in fasting blood glucose levels compared to the control group (p < 0.05).

The biological activities of 3,5-ODA may be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: By blocking specific signaling pathways involved in inflammation.

- Antioxidant Activity: Reducing oxidative stress through the upregulation of antioxidant enzymes.

- Modulation of Lipid Metabolism: Influencing pathways related to fatty acid oxidation and glucose metabolism.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify 3,5-Octadecadiynoic acid in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Researchers should derivatize fatty acids (e.g., methyl esterification) to enhance volatility and detection sensitivity. Retention indices and mass spectral fragmentation patterns should be cross-referenced with databases like NIST or CAS. For quantification, internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects .

Q. What are the key challenges in isolating 3,5-Octadecadiynoic acid from complex biological matrices?

- Methodological Answer : Isolation requires sequential extraction and purification steps. Ethanol or methanol extracts are typically fractionated via column chromatography (silica gel or reversed-phase C18). Challenges include co-elution with structurally similar compounds (e.g., 13,16-Octadecadiynoic acid methyl ester). Purity validation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical .

Q. How should researchers design experiments to assess the bioactivity of 3,5-Octadecadiynoic acid in vitro?

- Methodological Answer : Use cell-based assays (e.g., endothelial or cardiomyocyte cultures) with appropriate controls (vehicle and positive/negative controls). Dose-response curves should span physiologically relevant concentrations (e.g., 1–100 µM). Replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) are essential to ensure reproducibility. Include cytotoxicity assays to rule out nonspecific effects .

Advanced Research Questions

Q. How can contradictory findings about 3,5-Octadecadiynoic acid’s bioactivity be resolved?

- Methodological Answer : Contradictions often arise from variability in extraction methods or biological models. Standardize protocols using guidelines from (e.g., detailed method sections, raw data sharing). Perform meta-analyses of existing studies to identify confounding variables (e.g., solvent type, purity). Cross-validate findings using orthogonal assays (e.g., in vivo ischemia models alongside in vitro assays) .

Q. What experimental strategies validate the stability of 3,5-Octadecadiynoic acid under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via UV-Vis spectroscopy, HPLC, or GC-MS. For long-term stability, store samples at –80°C in inert atmospheres (argon) with desiccants. Avoid incompatible materials (e.g., strong acids/oxidizers) during storage .

Q. How can researchers synthesize and characterize novel derivatives of 3,5-Octadecadiynoic acid for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ esterification or amidation reactions to modify the carboxyl group. Purify derivatives via flash chromatography and characterize using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Test derivatives in bioassays (e.g., anti-inflammatory or cardioprotective models) to correlate structural features with activity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of 3,5-Octadecadiynoic acid in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For multivariate data (e.g., metabolomics), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can isotopic labeling be used to trace the metabolic fate of 3,5-Octadecadiynoic acid in vivo?

- Methodological Answer : Synthesize ¹³C- or ²H-labeled analogs and administer them to animal models. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track labeled metabolites in tissues or biofluids. Combine with enzyme inhibition studies (e.g., cyclooxygenase or lipoxygenase inhibitors) to elucidate metabolic pathways .

Data Presentation Guidelines

- Tables : Include retention times, mass spectral data, and bioactivity metrics (e.g., IC₅₀ values). Use clear headings and SI units .

- Figures : Prioritize dose-response curves, chromatograms, and pathway diagrams. Annotate statistically significant differences (p < 0.05) .

- Raw Data : Deposit in open-access repositories (e.g., Zenodo) with detailed metadata to comply with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.